Product packaging for 2-(4-methylpiperazin-1-yl)-1H-indole(Cat. No.:)

2-(4-methylpiperazin-1-yl)-1H-indole

Cat. No.: B15068125
M. Wt: 215.29 g/mol
InChI Key: PGLOVFTXIYIURT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-1H-indole (CAS 785716-09-8) is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features an indole heterocycle, a privileged structure in pharmaceuticals known for its diverse biological activities, substituted at the 2-position with a 4-methylpiperazine moiety . The indole nucleus is a fundamental building block in numerous bioactive molecules and is known to facilitate interactions with a wide array of biological targets, including enzymes and receptors . Incorporating the 4-methylpiperazine group is a common strategy in drug design, often used to fine-tune key properties of a molecule, such as its solubility and bioavailability, and to engage with specific enzymatic pockets . This specific molecular architecture makes this compound a valuable precursor or intermediate for researchers developing novel therapeutic agents. Its potential applications span multiple disease areas, including oncology, virology, and inflammation, reflecting the broad utility of indole derivatives as anticancer, antiviral, and anti-inflammatory agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3 B15068125 2-(4-methylpiperazin-1-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1H-indole

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5,10,14H,6-9H2,1H3

InChI Key

PGLOVFTXIYIURT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylpiperazin 1 Yl 1h Indole and Its Academic Derivatives

Strategies for Indole (B1671886) Core Formation in Related Compounds

The indole scaffold is a ubiquitous feature in a vast array of natural products and pharmaceuticals. Consequently, numerous methods for its synthesis have been developed. For compounds related to 2-(4-methylpiperazin-1-yl)-1H-indole, several classical and modern approaches to construct the indole ring are particularly relevant.

The Fischer indole synthesis, a venerable and versatile method, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While the classical Fischer synthesis is robust, modifications have been developed to enhance its scope and efficiency, particularly for the synthesis of 2-substituted indoles. One such modification involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. For instance, the synthesis of 2-aryl indoles has been achieved by the condensation of a substituted phenylhydrazine with various aryl ketones under microwave irradiation, often furnishing the desired products in high yields.

Another key modification is the Buchwald modification, which employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the range of accessible indole derivatives.

Table 1: Examples of Modified Fischer Indole Synthesis for 2-Substituted Indoles

Starting MaterialsReaction ConditionsProductYieldReference
Phenylhydrazine hydrochloride, 2-BromoacetophenoneAcid catalyst2-(2-Bromophenyl)-indoleNot specified nih.gov
2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride, Substituted acetophenonesMicrowave irradiation, Acetic acid2-Aryl-indolyl-ethanesulfonamide derivativesUp to 76% chemrxiv.org

The Leimgruber–Batcho indole synthesis provides a powerful alternative to the Fischer synthesis, particularly for indoles that are unsubstituted at the 2- and 3-positions. The reaction proceeds in two main steps: the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization of the enamine to form the indole ring. This method is advantageous due to its high yields and the mild conditions of the reductive cyclization step. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. The versatility of this method allows for the synthesis of a wide range of substituted indoles, as the starting o-nitrotoluenes are often readily available or can be easily prepared.

Table 2: Key Steps and Reagents in the Leimgruber–Batcho Indole Synthesis

StepReactantsReagentsIntermediate/Product
Enamine Formationo-NitrotolueneN,N-Dimethylformamide dimethyl acetal, Pyrrolidineβ-Dialkylamino-o-nitrostyrene
Reductive Cyclizationβ-Dialkylamino-o-nitrostyreneRaney Ni/H2NNH2, Pd/C/H2, SnCl2, or Fe/CH3COOHIndole

Beyond the classical named reactions, a variety of other cyclization and annulation strategies are employed for the construction of indole ring systems, particularly for accessing 2-functionalized indoles. Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach for building 2-substituted and 2,3-disubstituted indoles. These reactions often proceed under mild conditions and offer good functional group tolerance.

Another strategy involves the catalyst-controlled cyclization reaction of 2-indolylmethanols with azonaphthalene, which can provide structurally diverse indole-fused scaffolds. Furthermore, intramolecular cascade cyclization reactions of 2-aryl indoles can lead to the efficient construction of functionalized indolines, which can be precursors to indoles.

Introduction of the 4-Methylpiperazin-1-yl Moiety and its Linkages

Once the indole core is established, the next critical step is the introduction of the 4-methylpiperazin-1-yl group. This can be achieved through various functionalization strategies at different positions of the indole ring.

The nitrogen at the N1 position of the indole ring can be readily functionalized through alkylation or acylation reactions. While this does not directly lead to the target compound, these reactions are crucial for the synthesis of N1-substituted derivatives. For instance, N-alkylation can be achieved by treating the indole with an appropriate alkyl halide in the presence of a base.

N-acylation of indoles can be more complex due to the competing reactivity at the C3 position. However, chemoselective N-acylation methods have been developed. One such method involves the use of thioesters as a stable acyl source, which allows for the efficient and selective N-acylation of a variety of indoles. ulakbim.gov.tr Another approach utilizes boric acid to catalyze the direct acylation of the indole nitrogen with carboxylic acids. derpharmachemica.com

Table 3: Methods for N-Acylation of Indoles

Acylating AgentCatalyst/ReagentSolventKey FeatureReference
ThioestersCs2CO3XyleneMild, efficient, and highly chemoselective for N-acylation. ulakbim.gov.tr
Carboxylic AcidsBoric AcidMesityleneDirect acylation without the need for activated carboxylic acid derivatives. derpharmachemica.com

The most direct route to this compound involves the formation of a carbon-nitrogen bond at the C2 position of the indole ring. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including 2-haloindoles, with a wide range of amines.

The synthesis of this compound would typically involve the reaction of a 2-haloindole (e.g., 2-bromo- or 2-chloroindole) with 1-methylpiperazine (B117243) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires careful optimization. Common catalyst systems include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky electron-rich phosphine ligand such as XantPhos or RuPhos. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to facilitate the reaction.

An alternative approach to C2-amination involves the reaction of indole-2-carboxamides. These can be synthesized by the coupling of indole-2-carboxylic acid with the desired amine, followed by reduction of the amide carbonyl group to a methylene (B1212753) group, although this would result in a methylene linker between the indole and piperazine (B1678402) moieties.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAminePalladium SourceLigandBaseSolventTemperatureReference
Aryl BromidePrimary or Secondary AminePd(OAc)₂XantPhosDBUMeCN/PhMe140 °C
4-ChloroazaindoleN-methylpiperazinePalladium precatalystNot specifiedLiHMDSTHFNot specified

Strategies for Attaching Piperazine via Linker Moieties (e.g., methylene, carbonyl)

The introduction of a piperazine ring at the C2 position of an indole core is often accomplished using linker moieties, most notably carbonyl and methylene groups. These linkers provide strategic flexibility in molecular design and are typically introduced through well-established reaction pathways.

A common strategy involves an amide coupling reaction to form a carbonyl-linked intermediate. derpharmachemica.com This is generally achieved by reacting an indole-2-carboxylic acid with 1-methylpiperazine. The reaction is facilitated by an activating agent, such as ethyl chloroformate, in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent like tetrahydrofuran (B95107) (THF). derpharmachemica.com This process yields an intermediate, (1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, where the piperazine is connected to the indole C2 position via a carbonyl group. derpharmachemica.com

Subsequently, the carbonyl linker can be reduced to a methylene linker (-CH2-). This transformation is typically accomplished using a strong reducing agent, such as lithium aluminum hydride (LAH) in THF, under reflux conditions. derpharmachemica.com This reduction converts the amide intermediate into the corresponding amine, yielding derivatives of 2-(4-methylpiperazin-1-ylmethyl)-1H-indole. derpharmachemica.com This two-step sequence, involving amide formation followed by reduction, is a robust method for accessing both carbonyl- and methylene-linked indole-piperazine scaffolds. derpharmachemica.com

Table 1: Synthesis via Linker Moieties

Linker Type Starting Materials Key Reagents Product Citation
Carbonyl Indole-2-carboxylic acid, 1-Methylpiperazine Ethyl chloroformate, Triethylamine (TEA) (1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone derpharmachemica.com
Methylene (1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone Lithium aluminum hydride (LAH) 2-(4-methylpiperazin-1-ylmethyl)-1H-indole derpharmachemica.com

Derivatization and Structural Modification Strategies

Structural modifications of the this compound scaffold are extensively explored to modulate its physicochemical and pharmacological properties. These strategies involve substitutions on the indole ring, modifications of the piperazine moiety, and the addition of other cyclic systems.

The indole ring is a versatile platform for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Common modifications include halogenation, alkylation, and methoxylation, often directed at the C5 position of the indole nucleus.

For instance, starting with substituted indole-2-carboxylic acids, derivatives bearing a fluorine or methoxy (B1213986) group at the C5 position can be synthesized. derpharmachemica.com The synthesis of 5-fluoro and 5-methoxy analogues of 2-(4-methylpiperazin-1-ylmethyl)-1H-indole has been successfully demonstrated, following the amide coupling and reduction sequence described previously. derpharmachemica.com These substitutions are valuable in medicinal chemistry, as a methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while fluorine can alter pKa and improve binding affinity. acs.org

Table 2: Examples of Indole Ring Substitutions

Compound Name Substitution on Indole Ring Position Citation
5-Fluoro-2-(4-methylpiperazin-1-yl)methyl-1H-indole Fluoro (-F) C5 derpharmachemica.com
5-Methoxy-2-(4-methylpiperazin-1-yl)methyl-1H-indole Methoxy (-OCH3) C5 derpharmachemica.com

The piperazine ring is a critical component of the scaffold, and its modification can significantly impact a compound's properties. The N-methyl group is a common feature, but variations are explored to alter basicity and steric bulk. The structural integrity of the piperazine ring itself is often crucial for biological activity, as demonstrated in studies of related heterocyclic compounds. plos.orgnih.gov

Strategies for modifying the piperazine moiety include replacing it with more rigid or flexible diamine systems. researchgate.net For example, the 2,5-diazabicyclo[2.2.1]heptane (DBH) system is sometimes used as a rigid counterpart to the flexible piperazine ring. plos.orgresearchgate.net Conversely, more flexible linkers like an ethylenediamine (B42938) group have also been investigated. plos.orgresearchgate.net A general approach for creating substituted piperazines involves the catalytic reductive cyclization of dioximes, which allows for the installation of substituents on the carbon atoms of the ring. nih.gov These modifications highlight the importance of the piperazine's conformational properties. plos.orgresearchgate.net

Further derivatization is often achieved by introducing additional cyclic groups onto the core structure. This can be done at several positions, including the indole nitrogen (N1) or the distal nitrogen of the piperazine ring (N4).

Another point of diversification is the nitrogen atom of the piperazine ring. For example, in related systems, various substituted phenyl groups, such as 3,4-dichlorophenyl, have been attached to the piperazine nitrogen to synthesize a library of analogues. ulakbim.gov.tr The amalgamation of the indole moiety with other heterocyclic rings like pyridazine (B1198779) is also a known strategy to generate novel bioactive scaffolds. nih.gov

Synthetic Route Optimization and Yield Enhancement Studies

Optimizing synthetic routes is essential for improving efficiency, reducing costs, and increasing sustainability. For indole-based compounds, modern techniques like continuous flow chemistry are being implemented to enhance yields and reduce reaction times compared to traditional batch processing. mdpi.com

Analytical Techniques for Compound Verification (e.g., NMR, Mass Spectrometry, IR)

The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity and purity. recentscientific.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the indole N-H stretch is typically observed as a sharp peak around 3100-3250 cm⁻¹. derpharmachemica.com In carbonyl-linked intermediates, a strong amidic carbonyl (C=O) stretching band appears around 1594 cm⁻¹. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the proton environment. For 2-(4-methylpiperazin-1-ylmethyl)-1H-indole, characteristic signals include a singlet for the N-CH₃ protons at approximately 2.29 ppm, broad signals for the eight piperazinyl protons around 2.3-2.5 ppm, a singlet for the methylene linker protons (-CH₂) at about 3.62 ppm, and a broad singlet for the indole N-H proton at around 8.59 ppm. derpharmachemica.com Aromatic protons of the indole ring appear in the 6.3-7.6 ppm region. derpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. Using electrospray ionization (ESI), compounds are often observed as their protonated molecular ion [M+H]⁺. For example, 2-(4-methylpiperazin-1-ylmethyl)-1H-indole shows a [M+H]⁺ peak at m/z 230.2, while its carbonyl-linked precursor, (1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, is detected at m/z 244.3. derpharmachemica.com

Table 3: Spectroscopic Data for Compound Verification

Compound Technique Characteristic Signals/Peaks Citation
(1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone IR 3253 cm⁻¹ (indole -NH), 1594 cm⁻¹ (amidic C=O) derpharmachemica.com
¹H NMR (CDCl₃) δ 2.34 (s, 3H, N-CH₃), 9.21 (bs, 1H, -NH) derpharmachemica.com
Mass (m/z) 244.3 [M+H]⁺ derpharmachemica.com
2-(4-methylpiperazin-1-ylmethyl)-1H-indole IR 3122 cm⁻¹ (indole -NH) derpharmachemica.com
¹H NMR (CDCl₃) δ 2.29 (s, 3H, N-CH₃), 3.62 (s, 2H, -CH₂), 8.59 (bs, 1H, -NH) derpharmachemica.com
Mass (m/z) 230.2 [M+H]⁺ derpharmachemica.com
5-Fluoro-2-(4-methylpiperazin-1-yl)methyl-1H-indole Mass (m/z) 248.3 [M+H]⁺ derpharmachemica.com
5-Methoxy-2-(4-methylpiperazin-1-yl)methyl-1H-indole Mass (m/z) 260.3 [M+H]⁺ derpharmachemica.com

Structure Activity Relationship Sar Studies of 2 4 Methylpiperazin 1 Yl 1h Indole Derivatives

Influence of Indole (B1671886) Ring Substitutions on Biological Interactions

The indole ring serves as a crucial scaffold for interactions with various biological targets. The position, electronic properties, and steric bulk of substituents on this ring, as well as substitutions on the indole nitrogen (N1), are pivotal in determining the compound's pharmacological profile. researchgate.net

Positional Effects of Substituents (e.g., C-5, C-6, C-7)

The location of substituents on the indole ring significantly affects binding affinity and biological activity. The point of attachment of the core structure to other molecular components can drastically alter receptor interaction. For instance, in a series of dopamine (B1211576) receptor ligands, changing the point of attachment from the 2-position of the indole to the 3-position resulted in a minor change in affinity for the D2 receptor, but the 2-substituted analog was seven times more potent at the D3 receptor. nih.gov Furthermore, directly attaching the piperazine (B1678402) moiety to the 5-position of the indole resulted in a compound with high affinity for both D2 and D3 receptors. nih.gov

Substitutions on the benzene (B151609) portion of the indole ring also play a critical role. Studies on piperazine-hybridized coumarin (B35378) indolylcyanoenones, a class of antibacterial agents, demonstrated that substitutions at the C-6 position could enhance efficacy. mdpi.com Specifically, introducing a bromine atom or a methyl group at the C-6 position of the indole core led to improved antibacterial activity against certain strains. mdpi.com In a different context, a derivative featuring a methyl group at the C-7 position of the indole ring was identified as a potent inhibitor of histone deacetylase 6 (HDAC6), highlighting the importance of this position for specific enzyme inhibition. nih.gov

Table 1: Effect of Indole Ring Substitution Position on Biological Activity
Compound ScaffoldSubstitution PositionSubstituentBiological Activity NotedSource
Indole-piperazine dopamine receptor ligandC-2 vs. C-3 (attachment point)Amide linkerC-2 attachment showed 7-fold higher potency for D3 receptor nih.gov
Indole-piperazine dopamine receptor ligandC-5 (attachment point)Direct piperazine attachmentHigh affinity for both D2 and D3 receptors nih.gov
Coumarin indolylcyanoenoneC-6-BrEnhanced activity against S. aureus mdpi.com
Coumarin indolylcyanoenoneC-6-CH₃Excellent activity against P. aeruginosa mdpi.com
Indole-piperazine HDAC6 inhibitorC-7-CH₃Potent HDAC6 inhibition (IC₅₀ = 13.6 nM) nih.gov

Electronic and Steric Effects of Substituents

The electronic nature of substituents on the indole ring can modulate the electron cloud distribution of the entire conjugated system. mdpi.com This alteration can influence noncovalent interactions, such as hydrogen bonds and π-π stacking, between the compound and its biological target. mdpi.com For example, the introduction of electron-withdrawing groups can impact the molecule's interaction with receptor sites. While direct studies on 2-(4-methylpiperazin-1-yl)-1H-indole are specific, broader research on related structures shows that electron-withdrawing and lipophilic substituents can decrease in vitro antimycobacterial efficacy. mdpi.com

Steric hindrance is another critical factor. The size and spatial arrangement of substituents can either promote a favorable binding conformation or prevent the molecule from fitting into the active site of a receptor or enzyme.

Impact of N1-Substitutions on Receptor Affinity and Selectivity

The nitrogen atom at position 1 (N1) of the indole ring is a common site for modification. However, substitutions at this position can have profound and sometimes detrimental effects on activity. In the development of antibacterial indolylcyanoenones, linking alkyl chains to the N1-site of the indole resulted in a significant loss of activity against Gram-positive bacteria. mdpi.com

Conversely, in other molecular contexts, N1-substitutions are crucial for activity. For NMDA receptor antagonists based on a piperazine-dicarboxylic acid core, bulky hydrophobic aroyl or aryl substituents attached to the N1 position of the piperazine ring were found to alter the receptor subunit selectivity profile compared to typical antagonists. nih.gov Although this example is not on an indole N1-position, it underscores the general principle that large substituents on a nitrogen atom within a heterocyclic scaffold can modulate receptor selectivity.

Role of the Piperazine Moiety and its Modifications on Activity

Conformation and Basicity of the Piperazine Ring

The piperazine ring is a flexible six-membered ring that can adopt different conformations, such as chair and boat forms. This conformational flexibility can be crucial for biological activity, as it allows the molecule to adapt its shape to fit optimally into a receptor's binding site. nih.gov Research on piperazine derivatives as HIV-1 inhibitors suggests that the conformational adaptability of these molecules upon forming a complex with the target protein is more important for their inhibitory activity than has been generally assumed. nih.gov

The two nitrogen atoms in the piperazine ring give it basic properties. The basicity of these nitrogens is a key factor, as it determines the protonation state of the molecule at physiological pH. This, in turn, influences solubility, cell membrane permeability, and the ability to form ionic interactions with acidic residues in a protein's active site. nih.gov The basicity of the piperazine nitrogen can be modulated by the electronic effects of substituents on attached aromatic rings. nih.gov

N-Methylation Effects on Biological Interactions

The substitution on the second nitrogen of the piperazine ring (N4) significantly influences biological activity. The presence of the methyl group in this compound is a defining feature. The effect of this N-methylation can be highly dependent on the specific biological target.

In some cases, an N-methyl group enhances activity. For instance, in a series of benzazole derivatives investigated for inhibitory activity, the N-methylpiperazine moiety demonstrated more potent inhibition compared to other secondary amine substitutions. researchgate.net However, in other contexts, this substitution can be detrimental. For a series of N1-(flavon-7-yl)amidrazones with anticancer activity, leaving the piperazine ring unsubstituted was found to be better for activity against K562 leukemia cells. nih.gov This demonstrates that the optimal substitution on the piperazine nitrogen is target-dependent, with the N-methyl group providing a balance of steric and electronic properties that can be either favorable or unfavorable for binding.

Table 2: Influence of N-Substitutions on the Piperazine Moiety
Compound SeriesPiperazine N-SubstitutionEffect on Biological ActivitySource
Benzazole DerivativesN-MethylShowed more potent inhibitory potential researchgate.net
N1-(flavon-7-yl)amidrazonesUnsubstituted (vs. substituted)Better activity against K562 cancer cells nih.gov
Antibacterial IndolylcyanoenonesN-Alkyl (on Indole N1)Near loss of activity against Gram-positive bacteria mdpi.com

Impact of Piperazine Linker Length and Flexibility

The length and flexibility of the piperazine linker in derivatives of this compound play a significant role in modulating their biological activity. While direct SAR studies on a series with varying linker lengths for this specific scaffold are not extensively documented, principles derived from related long-chain arylpiperazine (LCAP) derivatives offer valuable insights.

In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, elongation of the alkyl tether was found to generally improve selectivity for σ₁ receptors over 5-HT₂B receptors. acs.org This suggests that modifying the distance between the core indole structure and a terminal aromatic moiety can fine-tune receptor selectivity. For instance, a study on serotonin (B10506) 5-HT(1A) and 5-HT(7) receptor ligands with flexible penta- and hexamethylene chains versus partly constrained xylyl moieties in the linker showed that flexible linkers were favored for interaction with the 5-HT(7) receptor in some derivatives. nih.gov However, in other cases, modifications to the spacer had little effect on the in vitro activities, indicating a complex relationship between linker flexibility and receptor binding that is dependent on the specific scaffold and target. nih.gov

CompoundR¹ (Indole Substitution)R² (Arylsulfonyl Group)5-HT₆ Receptor Binding Affinity (% Inhibition at 1 µM)
5a5-OCH₃4-OCH₃15
5b5-OCH₃4-CH₃22
5c5-OCH₃4-Cl28
5d5-Cl4-OCH₃25
5e5-Cl4-CH₃33
5f5-Cl4-Cl41
5g5-F4-OCH₃18
5h5-F4-CH₃27
5i5-F4-Cl35
5jH4-OCH₃12
5kH4-CH₃20
5lH4-Cl29

Contribution of Linker and Bridging Groups to Ligand Efficiency

Ligand efficiency (LE) is a metric used in drug discovery to evaluate the binding energy of a compound on a per-atom basis, thereby normalizing for molecular size. taylorandfrancis.com The linker and any bridging groups in a molecule can significantly impact its LE. An ideal linker should optimally position the key binding fragments of a molecule within the target's binding site without introducing excessive conformational flexibility, which can lead to an entropic penalty upon binding. researchgate.net

The piperazine ring itself can be considered a linker or a central scaffold. Its protonation state, which is influenced by nearby chemical groups, can affect its solubility and interaction with target proteins. nih.gov For instance, the pKa of a piperazine nitrogen is reduced when an amide bond is in close proximity, which in turn affects the molecule's charge at physiological pH. nih.gov This highlights that even subtle changes to the groups bridging the piperazine to other parts of the molecule can have a profound effect on its physicochemical properties and, consequently, its ligand efficiency.

Furthermore, the introduction of rigid bridging groups can conformationally constrain the molecule, which can be advantageous if the resulting conformation is favorable for binding to the target receptor. researchgate.net By reducing the number of accessible conformations, the entropic cost of binding is lowered, potentially increasing ligand efficiency. However, if the rigid linker introduces strain or forces the molecule into a conformation that is not optimal for binding, the affinity can be significantly reduced. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Initiatives

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For derivatives of this compound, a hypothetical pharmacophore can be constructed based on the common features of active indole and piperazine-containing compounds.

A typical pharmacophore for this class of compounds would likely include:

A hydrogen bond donor: The N-H group of the indole ring.

An aromatic ring feature: The indole ring system itself, which can engage in π-π stacking or hydrophobic interactions.

A positive ionizable feature: The tertiary amine of the 4-methylpiperazine moiety, which is expected to be protonated at physiological pH.

Hydrophobic features: The indole ring and the methyl group on the piperazine.

Computational studies on related 1-(2-pyrimidinyl)piperazine derivatives have led to the development of detailed pharmacophore models with multiple features that characterize the binding to their target receptors. nih.gov Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on other indole and piperazine-containing molecules have helped to create predictive models for biological activity. nih.govmdpi.com These models often highlight the importance of steric, hydrophobic, and hydrogen-bonding acceptor/donor groups for inhibitory activity. mdpi.com Such in silico approaches can guide the design of new derivatives of this compound with potentially improved potency and selectivity.

Comparative SAR with Related Indole and Piperazine Scaffolds

The position of substitution on the indole ring is a critical determinant of biological activity. A comparison of 2-substituted versus 3-substituted indole derivatives reveals significant differences in their pharmacological profiles. For example, in a series of N-piperidinyl indoles, which are structurally similar to the N-piperazinyl indoles, the point of attachment to the indole core had a profound impact on their activity as nociceptin (B549756) opioid receptor (NOP) ligands. nih.gov

Key findings from this comparative SAR include:

Higher Potency of 2-Substituted Analogs: 2-substituted N-piperidinyl indoles generally exhibited higher binding affinities for the NOP receptor compared to their 3-substituted counterparts. nih.gov

Differences in Efficacy: 2-substitution often resulted in full agonists at the NOP receptor, whereas 3-substituted analogs tended to be partial agonists. nih.gov

Modulation of Selectivity: The position of substitution also influenced the selectivity for the NOP receptor over the μ-opioid receptor (MOP). The 2-substituted indoles generally showed higher binding affinity for the MOP receptor than the 3-substituted analogs. nih.gov

These observations suggest that the spatial arrangement of the substituent relative to the indole nitrogen and the rest of the indole ring system is crucial for optimal interaction with the receptor binding pocket. While the following data pertains to N-piperidinyl indoles, it provides a strong basis for inferring the likely SAR trends for analogous 2- and 3-substituted piperazinyl indoles.

CompoundIndole Substitution PositionSubstituentNOP Ki (nM)MOP Ki (nM)Efficacy at NOP
12-CH₂OH0.346.2Full Agonist
23-CH₂OH4.2>1000Partial Agonist
102-CH₂-pyrrolidine0.230.9Full Agonist
193-CH₂-pyrrolidine1.147Partial Agonist

Pharmacological Targets and Mechanisms of Action Research

Serotonin (B10506) Receptor Modulation

The indole (B1671886) and piperazine (B1678402) moieties are key components in many ligands developed for serotonin receptors. nih.govnih.govnih.gov However, specific studies detailing the direct interaction of 2-(4-methylpiperazin-1-yl)-1H-indole with serotonin receptor subtypes are not present in the reviewed literature.

5-HT6 Receptor Antagonism and Affinity Studies

There are no specific affinity studies or data (such as Kᵢ or IC₅₀ values) available that characterize the antagonist activity of this compound at the 5-HT6 receptor. The indole-piperazine scaffold is a common feature in the development of potent 5-HT6 receptor antagonists, but the activity of the unsubstituted parent compound has not been reported.

Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D)

Direct research on the binding affinity and functional activity of this compound at 5-HT1A, 5-HT1B, or 5-HT1D receptors could not be located. Many multi-target ligands that interact with these receptors incorporate the arylpiperazine structure, but data for this specific compound is absent. nih.govnih.gov

Neurotransmitter System Modulation Pathways

While numerous piperazine derivatives are known to modulate monoamine pathways, including the serotonergic system, specific studies outlining the pathways modulated by this compound are not available. researchgate.netnih.gov Research into related compounds suggests that the serotonergic system is a primary target for this chemical class, often leading to antidepressant or anxiolytic effects in more complex molecules. nih.govnih.gov

Kinase Inhibition Profiles

The indole nucleus is a core structure in various kinase inhibitors. mdpi.com However, specific data on the kinase inhibition profile of this compound is not documented in the available literature.

Protein Kinase C (PKC) Isoform Selectivity and Inhibition

No studies were found that evaluated the inhibitory activity or isoform selectivity of this compound against Protein Kinase C (PKC).

Janus Kinase 1 (JAK1) Inhibition

There is no available research describing the inhibition of Janus Kinase 1 (JAK1) by this compound.

As no specific quantitative data for the compound this compound was found in the reviewed literature, data tables for affinity or inhibition could not be generated.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Derivatives of the this compound scaffold have been investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, a critical process in tumor growth and progression.

One study highlighted a 2-oxoindolin-3-ylidene derivative connected to a pyrrolo[b]cyclohexyl heterocycle, which demonstrated promising inhibitory properties against a range of multi-targeted tyrosine kinases, including VEGFR-2. nih.gov Another investigation into O-linked indole derivatives identified a compound, designated as 18 , which exhibited significant anti-angiogenesis activity by targeting VEGFR-2, with a half-maximal inhibitory concentration (IC50) of 3.8 nmol/L. This compound also showed potent inhibition of VEGFR-1. nih.gov Furthermore, a novel synthesized 1H-indole derivative, referred to as compound 7 , displayed a potent VEGFR-2 inhibitory effect with an IC50 value of 25 nM. mdpi.com

Table 1: VEGFR Inhibition by this compound Derivatives

Compound Target IC50 (nmol/L)
18 VEGFR-2 3.8
Compound 7 VEGFR-2 25

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

The inhibitory activity of this compound derivatives extends to Platelet-Derived Growth Factor Receptors (PDGFRs), another family of receptor tyrosine kinases implicated in tumorigenesis.

The aforementioned O-linked indole derivative, compound 18 , which demonstrated potent VEGFR inhibition, was also found to exhibit good potency against both PDGFR-α and PDGFR-β. nih.gov This dual inhibition of both VEGFR and PDGFR pathways is a characteristic of several multi-targeted kinase inhibitors used in cancer therapy. nih.gov

Table 2: PDGFR Inhibition by a this compound Derivative

Compound Target Potency
18 PDGFR-α Good
18 PDGFR-β Good

Src Family Kinase (SFK) Inhibition

Research has also explored the role of the this compound scaffold in the inhibition of Src Family Kinases (SFKs), which are non-receptor tyrosine kinases involved in various cellular signaling pathways that regulate cell growth, differentiation, and survival.

A compound referred to as Src Inhibitor 1 , which incorporates the this compound moiety, has been shown to be a potent, ATP-competitive inhibitor of both Src and Lck, with IC50 values of 44 nM and 88 nM, respectively. selleckchem.com In another study, novel indole derivatives were synthesized as dual EGFR/SRC kinase inhibitors. One of these compounds, compound 16 , demonstrated potent activity against SRC kinase with an IC50 of 0.002 µM. rjpbr.com

Table 3: Src Family Kinase Inhibition by this compound Derivatives

Compound Target IC50
Src Inhibitor 1 Src 44 nM
Src Inhibitor 1 Lck 88 nM
Compound 16 SRC Kinase 0.002 µM

Nucleic Acid Interaction and Associated Enzyme Inhibition

DNA Minor Groove Binding Investigations

The interaction of indole derivatives with DNA, specifically the minor groove, has been a subject of scientific inquiry. The structural characteristics of the indole ring system suggest its potential to fit within the minor groove of the DNA double helix.

A comparative study of a benzimidazole (B57391) derivative, DB818, and its corresponding indole analogue, DB1879 , revealed that both are potent, AT-specific DNA binding agents. nih.gov Both compounds were found to have bifurcated hydrogen bonds from the indole or benzimidazole groups to the bases at the center of the -AATT- binding site within the DNA minor groove. nih.gov Although the specific compound this compound was not the direct subject of this study, the findings for DB1879 provide strong evidence that the indole scaffold can effectively interact with and bind to the DNA minor groove. nih.gov

DNA Gyrase Inhibition in Antimicrobial Contexts

The potential of this compound derivatives as antimicrobial agents has been explored through their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

While direct studies on this compound are limited, research on related structures provides insights. For instance, a series of N4-piperazinyl ciprofloxacin (B1669076) hybrids were synthesized and evaluated for their inhibitory activity against S. aureus DNA gyrase. One of these hybrids, compound 2b , demonstrated potent inhibitory activity with an IC50 of 0.231 µM, which was more potent than the parent ciprofloxacin. mdpi.com Additionally, a class of piperazine hybridized coumarin (B35378) indolylcyanoenones has been shown to interact with and bind to DNA gyrase. nih.gov These findings suggest that the incorporation of the this compound moiety into appropriate molecular frameworks could lead to effective DNA gyrase inhibitors.

Table 4: DNA Gyrase Inhibition by a Ciprofloxacin Hybrid Containing a Piperazine Moiety

Compound Target IC50 (µM)
Compound 2b S. aureus DNA Gyrase 0.231

Topoisomerase II Inhibition

The inhibitory activity of indole derivatives against human topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription, has been a focus of anticancer drug discovery.

A novel indole derivative of ursolic acid, N-(3-(4-Methylpiperazin-1-yl)propyl)-50-methyl-10H-ursa-2,12-dieno[3,2-b]indol-28-carboxamide , was found to significantly inhibit Topoisomerase II activity. mdpi.com Furthermore, a series of 3-methyl-2-phenyl-1H-indoles were investigated for their antiproliferative and topoisomerase II inhibitory effects. Two compounds from this series, 11 and 12 , were able to inhibit the relaxation activity of topoisomerase II at a concentration of 100 μM. nih.gov These studies underscore the potential of the this compound scaffold in the design of topoisomerase II inhibitors.

Table 5: Topoisomerase II Inhibition by Indole Derivatives

Compound Concentration (µM) Effect
11 100 Inhibition of Topo II relaxation activity
12 100 Complete inhibition of Topo II activity

Histamine (B1213489) Receptor Antagonism (e.g., H4 Receptor)

The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, and T-cells. mdpi.comnih.gov Its role in modulating immune responses and inflammation has made it an attractive target for the development of new therapies for allergic and inflammatory diseases. mdpi.com

While direct studies on this compound are not extensively detailed in available literature, research on structurally similar compounds highlights the potential of the indole-piperazine scaffold to interact with histamine receptors. A prominent example is the compound JNJ7777120 , chemically known as (5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)-methanone. mdpi.com This molecule shares the core indole and 4-methylpiperazine groups but differs by the presence of a carbonyl linker between the two rings and a chlorine atom on the indole ring.

JNJ7777120 is a potent and selective H4 receptor antagonist. mdpi.comnih.gov Its antagonism at the H4 receptor has been shown to inhibit pruritic (itch) responses in animal models, with a greater effect than traditional H1 receptor antagonists. nih.gov Furthermore, its activity has been linked to anti-inflammatory and anti-fibrotic effects, suggesting therapeutic potential for conditions like pulmonary fibrosis and various inflammatory disorders. mdpi.com The activity of this and other related antagonists demonstrates that the indole-piperazine framework is a viable scaffold for developing ligands that target the H4 receptor.

Table 1: Research Findings on a Structurally Related H4 Receptor Antagonist
CompoundTargetMechanism of ActionObserved EffectsReference
JNJ7777120 ((5-chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)-methanone)Histamine H4 Receptor (H4R)AntagonistPotent inhibition of pruritus; Anti-inflammatory and anti-fibrotic effects. mdpi.comnih.gov

Modulation of p53 Signaling Pathways

The p53 tumor suppressor protein is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by controlling genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.govnih.gov The p53 signaling pathway is frequently dysregulated in human cancers, making it a key target for therapeutic intervention. nih.gov

Based on a review of available scientific literature, there is no direct evidence linking this compound or its closely related indole-piperazine analogs to the modulation of p53 signaling pathways. While other compounds containing a 4-methylpiperazine moiety have been identified as modulators of mutant p53, such as (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, these molecules lack the indole scaffold and are structurally distinct. acs.org Therefore, the interaction of this compound with the p53 pathway remains an uninvestigated area.

Other Proposed Molecular Targets and Pathways

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play central roles in orchestrating inflammatory responses. nih.gov Dysregulation of these cytokines is implicated in a wide range of chronic inflammatory diseases. nih.govresearchgate.net Consequently, molecules that can modulate their production or signaling are of significant therapeutic interest.

The indole-piperazine scaffold has emerged as a promising framework in the discovery of novel antiviral agents. nih.govnih.gov Derivatives incorporating these moieties have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and Hepatitis C Virus (HCV). nih.govnih.gov

The proposed mechanisms of action for these compounds often involve direct interaction with viral proteins that are essential for the viral life cycle. nih.gov Potential mechanisms include:

Inhibition of Viral Entry and Fusion: Some indole derivatives act as entry inhibitors, preventing the virus from attaching to or fusing with the host cell membrane. This mechanism is exemplified by Arbidol, a broad-spectrum antiviral with an indole core. nih.gov

Inhibition of Viral Enzymes: Many antiviral drugs target viral enzymes critical for replication. For indole derivatives, this includes the inhibition of:

Reverse Transcriptase: Indole-based compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, binding to the enzyme and disrupting the conversion of viral RNA to DNA. nih.gov

Polymerase: The viral RNA-dependent RNA polymerase is another key target, particularly for RNA viruses like influenza. Inhibitors can disrupt the protein-protein interactions necessary for the assembly of the functional polymerase complex. nih.govnih.gov

A patent for indoleoxoacetyl piperazine derivatives, which are structurally related to this compound, has described their utility as antiviral agents, particularly against HIV. google.com These findings suggest that the indole-piperazine scaffold can be oriented to interact with viral protein targets, although the specific viral proteins that this compound might interact with have not been experimentally determined.

Table 2: Potential Antiviral Mechanisms of Indole-Piperazine Scaffolds
MechanismDescriptionExample Viral TargetReference
Viral Entry/Fusion InhibitionBlocks the virus from entering the host cell.Influenza Hemagglutinin nih.gov
Reverse Transcriptase InhibitionInhibits the conversion of viral RNA into DNA.HIV-1 Reverse Transcriptase nih.gov
Polymerase InhibitionDisrupts viral genome replication.Influenza Polymerase (PA-PB1 interaction) nih.govnih.gov

Preclinical Biological Activities of 2 4 Methylpiperazin 1 Yl 1h Indole and Analogs

In Vitro Anti-proliferative and Cytotoxic Effects

The indole (B1671886) nucleus is a significant structural component in many anticancer agents, leading to extensive research into synthetic indole-containing compounds. ulakbim.gov.tr Derivatives of 2-(4-methylpiperazin-1-yl)-1H-indole have been the subject of numerous studies to evaluate their potential as cytotoxic agents against various human cancer cell lines.

One area of focus has been the synthesis of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. ulakbim.gov.tr In these studies, a range of cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116), were utilized to screen for cytotoxic activity. ulakbim.gov.tr Several compounds in these series demonstrated significant cytotoxicity, with IC50 values often lower than the standard chemotherapeutic drug, 5-fluorouracil. ulakbim.gov.tr For instance, a compound with a 3,4-dichlorophenyl substituent on the piperazine (B1678402) ring showed potent activity against all three cell lines, with IC50 values of 3.42 µM for HUH7, 2.92 µM for MCF7, and 9.33 µM for HCT116. ulakbim.gov.tr

Similarly, a series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated against the same panel of cell lines (HUH7, MCF7, and HCT116). nih.gov Several of these analogs exhibited cytotoxic activity comparable to or greater than 5-fluorouracil. nih.gov

Further investigations into indole-based compounds have explored their effects on a broader range of cancer cell lines. For example, some indole derivatives have been tested against lung cancer (A549), hepatocyte carcinoma (HepG2), and prostate cancer (DU145) cell lines. researchgate.net In one study, a particular compound displayed significant dose-dependent activity against all four cell lines, with IC50 values of 14.79 µM (A549), 14.89 µM (HepG2), 11.46 µM (MCF7), and 19.01 µM (DU145). researchgate.net

The National Cancer Institute (NCI) has also been involved in the preclinical development of piperazine-containing compounds, demonstrating their ability to suppress tumors in various models, including colon, prostate, breast, and lung cancer. ulakbim.gov.tr

Table 1: Cytotoxic Activity of this compound Analogs Against Various Cancer Cell Lines

Compound Type Cell Line Cancer Type IC50 (µM) Reference
3-[(4-(3,4-dichlorophenyl)piperazin-1-yl)methyl]-1H-indole HUH7 Liver 3.42 ulakbim.gov.tr
MCF7 Breast 2.92 ulakbim.gov.tr
HCT116 Colon 9.33 ulakbim.gov.tr
Sinenbisstyryl A A549 Lung 14.79 researchgate.net
HepG2 Liver 14.89 researchgate.net
MCF7 Breast 11.46 researchgate.net
DU145 Prostate 19.01 researchgate.net

The mechanism by which indole derivatives exert their cytotoxic effects often involves the disruption of the cell cycle and the induction of apoptosis (programmed cell death). ulakbim.gov.trmdpi.com Microtubules, essential components of the cell's cytoskeleton, are a key target for many anticancer drugs. ulakbim.gov.trmdpi.com Interference with microtubule dynamics can lead to mitotic arrest in the M-phase of the cell cycle, ultimately triggering apoptosis. ulakbim.gov.trmdpi.com

Research on 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives has provided insights into these mechanisms. The most potent compound from one study was visualized using Hoechst staining, which revealed morphological features of apoptosis, such as condensed and fragmented nuclei, similar to the effects of the mitotic inhibitor paclitaxel. nih.govresearchgate.net

Studies on other indole analogs have further elucidated their impact on the cell cycle. For instance, certain benzimidazole (B57391) derivatives have been shown to cause cell cycle arrest at different phases. mdpi.com In A549 lung cancer cells, one compound induced arrest in the G1 and G2 phases, while another caused arrest in the G1 phase. mdpi.com In MDA-MB-231 breast cancer cells, one of these compounds led to an increase in the G1 and S phase populations, while another caused a prominent increase in the G2 and S phases. mdpi.com

Flow cytometry analysis is a common technique used to investigate cell cycle arrest and apoptosis. mdpi.com Studies on pyrrolyldihydropyrazino[1,2-a]indoletrione analogs in colorectal cancer cells have shown that these compounds can induce G2/M arrest and subsequent apoptosis. mdpi.com Similarly, research on a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative in acute leukemia cells (K562 and Jurkat) demonstrated cell cycle arrest at the G2/M phase in K562 cells and the G0/G1 phase in Jurkat cells. nih.govualberta.ca This was accompanied by the activation of both extrinsic and intrinsic apoptotic pathways. nih.govualberta.ca

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to normal, healthy cells. Several studies on this compound analogs have included evaluations of their cytotoxicity against non-tumorigenic cell lines to assess their selectivity.

In a study of indole-based chemical entities, the selectivity of the synthesized compounds was evaluated against the non-tumorigenic WI38 cell line. mdpi.com One particularly active compound, 4e, demonstrated selectivity towards cancer cells. mdpi.com Another study investigating novel 4-MMPB analogs for prostate cancer treatment found that the compounds were not effective on normal cells. nih.gov Specifically, one analog, 4-PMPB, showed no obvious cytotoxicity on normal HDF (Human Dermal Fibroblast) cells. nih.gov

The cytotoxicity of a novel pleuromutilin (B8085454) derivative, NPDM, was assessed using the MTT assay on normal rat liver cells (BRL-3A). nih.gov The 50% inhibition concentration (IC50) value for NPDM was 9.64 µg/mL, which was slightly lower than that of the reference drug tiamulin (B153960) (13.1 µg/mL), indicating some level of toxicity to normal cells. nih.gov

Research on a new sulfonamide derivative in acute leukemia cells showed that it was not cytotoxic to normal erythrocytes and mononuclear cells, indicating a highly selective cytotoxicity for the leukemia cell lines. nih.gov

Antimicrobial Activity Investigations (excluding clinical)

Derivatives of this compound and related structures have been investigated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.

In one study, a series of 4-(1H-benzimidazol-2-yl)benzamides were synthesized and evaluated for their antimicrobial activity. nih.gov Compound 20 from this series exhibited the most potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Indole diketopiperazine alkaloids have also shown promise as antibacterial agents. frontiersin.org Many of these compounds exhibited good antibacterial activity, with MIC values ranging from 1.0 to 30.0 µM against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.org

The antibacterial activity of piperidin-4-one derivatives has also been explored. biomedpharmajournal.org The synthesized compounds demonstrated good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org

Furthermore, 2-piperidin-4-yl-benzimidazoles have been identified as a new class of potential antibacterial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci. nih.gov

Table 2: Antibacterial Activity of this compound Analogs and Related Compounds

Compound Type Bacterial Strain Gram Type MIC (µg/mL) Reference
4-(1H-benzimidazol-2-yl)benzamide (Compound 20) Staphylococcus aureus Positive 6.25 nih.gov
MRSA Positive 6.25 nih.gov
Indole Diketopiperazine Alkaloids Staphylococcus aureus Positive 1.0-30.0 (µM) frontiersin.org
Bacillus subtilis Positive 1.0-30.0 (µM) frontiersin.org
Pseudomonas aeruginosa Negative 1.0-30.0 (µM) frontiersin.org
Escherichia coli Negative 1.0-30.0 (µM) frontiersin.org

In addition to antibacterial activity, various indole and piperazine derivatives have been evaluated for their antifungal efficacy.

A study on 4-(1H-benzimidazol-2-yl)benzamides reported significant antifungal activities for several compounds, with MIC values of 3.12 µg/mL, which were close to that of the antifungal drug fluconazole. nih.gov

Indole Schiff base compounds have also been investigated for their antifungal properties against a panel of plant pathogenic fungi, including Fusarium graminearum, Fusarium oxysporum, and Curvularia lunata. preprints.org One compound, 2j, demonstrated high inhibition rates against these fungi at a concentration of 500 µg/mL. preprints.org

Furthermore, indole diketopiperazine alkaloids, while showing strong antibacterial activity, exhibited more moderate antifungal activity, with MIC values ranging from 30.0 to 68.8 µM against various fungal species. frontiersin.org

The incorporation of a 1,2,4-triazole (B32235) moiety, a common feature in antifungal drugs, into indole structures has been a strategy to enhance antifungal potential. nih.gov Nortopsentin analogues containing 1,2,4-triazole have demonstrated good antifungal activity against several plant pathogens. nih.gov

Table 3: Antifungal Activity of this compound Analogs and Related Compounds

Compound Type Fungal Species MIC (µg/mL) Reference
4-(1H-benzimidazol-2-yl)benzamides Not specified 3.12 nih.gov
Indole Diketopiperazine Alkaloids Not specified 30.0-68.8 (µM) frontiersin.org

Mechanisms of Resistance Circumvention Studies

The development of drug resistance is a significant challenge in the treatment of various diseases. While specific studies on resistance circumvention for this compound are not extensively documented, research on analogous compounds provides insights into potential mechanisms.

One approach to overcoming resistance involves the development of analogs that can effectively inhibit drug-resistant targets. For instance, in the context of cancer therapy, a novel indole derivative, LKD1214 (2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone), has been shown to suppress Hedgehog signaling and the growth of drug-resistant tumors. nih.gov This compound exhibits a distinct binding interface with the Smoothened (SMO) receptor compared to existing drugs, allowing it to maintain inhibitory activity against mutants that confer resistance to conventional therapies like vismodegib. nih.gov This principle of modifying the chemical structure to interact differently with a mutated target could be applied to overcome resistance in other therapeutic areas, including antiviral therapy.

For HIV-1, where resistance to attachment inhibitors can emerge, developing next-generation compounds with improved potency and a higher barrier to resistance is a key strategy. This often involves structural modifications that enhance binding affinity or target conserved regions of the viral protein that are less prone to mutation.

Antiviral Activity Assessments (excluding clinical)

Analogs of this compound have been identified as potent inhibitors of HIV-1 entry. These compounds function as attachment inhibitors, specifically targeting the viral envelope glycoprotein (B1211001) gp120. By binding to gp120, they prevent its interaction with the host cell's CD4 receptor, which is the initial and critical step for the virus to enter and infect the cell. nih.gov

The indole-piperazine structure is a key pharmacophore for this activity. Structure-activity relationship (SAR) studies have demonstrated that the piperazine ring acts as a crucial scaffold, positioning the indole glyoxamide and benzamide (B126) moieties in a way that complements the binding site on gp120. nih.gov The indole ring itself is also critical, and modifications to this part of the molecule can significantly impact antiviral potency. biorxiv.org

CompoundTargetMechanism of ActionPreclinical ModelKey Findings
Indole-based piperazine analogs (e.g., BMS-378806) HIV-1 gp120Attachment inhibitor; interferes with gp120-CD4 interactionIn vitro cell-based assaysPotent inhibition of HIV-1 replication
LKD1214 Smoothened (SMO) receptorHedgehog signaling inhibitorMouse model of medulloblastomaOvercomes drug resistance by binding to a distinct site on the target protein

The antiviral activity of indole derivatives extends to other viruses, including Herpes Simplex Virus (HSV). While direct studies on this compound against HSV are limited, related indole structures have shown promise.

For instance, certain N-substituted indophenazine derivatives, which contain an indole core, have been found to inhibit Herpes Simplex Virus-1 (HSV-1) in vitro. One such compound, 10H-indolo-2-Amino pyridine (B92270) [3,2-b] quinoxalines, demonstrated inhibitory activity against HSV-1 at a concentration of 12 µg/ml. nih.gov Isatin, another indole analog, has also been investigated as a scaffold for broad-spectrum antiviral agents, with some derivatives showing activity against HSV-1. mdpi.com

These findings suggest that the indole nucleus is a viable starting point for the development of anti-HSV agents. The mechanism of action for these compounds can vary, with some inhibiting viral entry and others targeting viral replication processes. Further investigation into piperazine-substituted indoles could yield potent and specific inhibitors of HSV.

Anti-inflammatory and Immunomodulatory Effects (in vitro/in vivo preclinical)

Derivatives containing the 4-methylpiperazine moiety have demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical studies. The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), an analog of the title compound, has been shown to possess both anti-nociceptive and anti-inflammatory properties. nih.gov

In in vivo models of inflammation, such as carrageenan-induced paw edema and pleurisy, LQFM182 effectively reduced edema formation and cellular migration. nih.gov Mechanistically, its anti-inflammatory effects are attributed to the reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govresearcher.life

Furthermore, indole derivatives, in general, are known to have immunomodulatory roles. Some indole compounds derived from intestinal microbiota can exert anti-inflammatory effects by activating the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). frontiersin.org Additionally, certain piperazine-substituted indole derivatives have been noted for their antioxidant properties, which can contribute to their anti-inflammatory activity by mitigating oxidative stress. researchgate.net

Compound/AnalogPreclinical ModelKey FindingsMechanism of Action
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) Carrageenan-induced paw edema and pleurisy in miceReduced edema, cellular migration, and levels of pro-inflammatory cytokines. nih.govresearcher.lifeInhibition of TNF-α and IL-1β production. nih.gov
Indole derivatives (general) In vitro and in vivo modelsAnti-inflammatory and immunomodulatory effects. frontiersin.orgActivation of AhR and PXR receptors. frontiersin.org
Piperazine-substituted indole derivatives In vitro antioxidant assaysFree radical scavenging and inhibition of superoxide (B77818) formation. researchgate.netAntioxidant activity. researchgate.net

Antiparasitic Activity (e.g., Trypanosomatidae, Leishmania)

The indole-piperazine scaffold has also been explored for its potential against parasitic infections, including those caused by Trypanosomatidae like Trypanosoma and Leishmania.

Several studies have highlighted the antiparasitic potential of indole derivatives. For example, a series of 1H-indole-2-carboxamides were identified through phenotypic screening to have activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Similarly, certain indolylmaleimide derivatives have been synthesized and evaluated as anti-leishmanial agents, showing inhibitory activity against Leishmania promastigotes. nih.gov

More directly related to the title compound, a series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives demonstrated promising antitrypanosomal activity against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness. escholarship.org One of the analogs exhibited an in vitro EC50 value of 0.5 µM. escholarship.org These findings underscore the potential of incorporating the 4-methylpiperazine moiety into heterocyclic scaffolds to develop effective antiparasitic agents.

Compound ClassTarget OrganismPreclinical ModelNotable Activity
4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives Trypanosoma brucei rhodesienseIn vitroEC50 value of 0.5 µM for a lead analog. escholarship.org
Indolylmaleimide derivatives Leishmania speciesIn vitro (promastigotes)Significant inhibition of parasite growth. nih.gov
1H-Indole-2-carboxamides Trypanosoma cruziIn vitro and in vivoReduction of parasite load in mouse models. nih.gov
Piperine and analogs Leishmania amazonensisIn vitro (promastigotes and amastigotes)Active against both parasite stages. nih.gov

Neuropharmacological Effects in Preclinical Models (e.g., cognitive enhancement)

The neuropharmacological potential of indole and piperazine derivatives is an active area of research, with several analogs showing promise for cognitive enhancement and the treatment of neurodegenerative diseases.

Certain piperazine derivatives have been designed as cognition enhancers and have shown efficacy in preclinical models. These compounds have been found to reverse scopolamine-induced memory deficits in mice, suggesting a potential role in treating cognitive dysfunction. nih.gov The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.gov

Furthermore, indole-based compounds have been investigated as 5-HT6 receptor antagonists. Antagonism of this receptor has been linked to pro-cognitive effects in both preclinical and early clinical studies. mdpi.com Analogs that combine the indole scaffold with a piperazine moiety have been synthesized and shown to have a high affinity for the 5-HT6 receptor, leading to improved cognitive function in animal models. mdpi.com A novel piperazine derivative, PMS1339, has also been reported to exhibit cognitive improvement in mice, further supporting the potential of this chemical class in neuropharmacology. oup.com


Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby forecasting the affinity and binding mode of the complex. impactfactor.org For derivatives containing the 2-(4-methylpiperazin-1-yl)-1H-indole scaffold, docking studies have been instrumental in identifying and characterizing interactions with various biological targets. These studies help in understanding how the molecule fits into the binding pocket of a receptor and which intermolecular forces stabilize the complex. jocpr.comfrontiersin.org

Research on analogous structures, such as 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives, has targeted the 5-HT6 serotonin (B10506) receptor, a G-protein coupled receptor (GPCR) implicated in cognitive disorders. derpharmachemica.com Docking simulations for such compounds typically reveal key interactions involving the basic nitrogen atoms of the piperazine (B1678402) ring, which can form salt bridges or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the receptor's active site. The indole (B1671886) ring often engages in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.govacs.org The N-methyl group on the piperazine can further influence binding by occupying small hydrophobic sub-pockets.

The predicted binding affinity is commonly expressed as a docking score or estimated binding energy (kcal/mol), with lower values indicating a more favorable interaction. impactfactor.org These scores are used to rank potential ligands and prioritize them for further experimental testing.

Table 1: Representative Molecular Docking Results for an Indole-Piperazine Analog Against a Model Receptor

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Serotonin 5-HT6 Receptor (Model)-9.2Asp106, Phe289, Trp285Hydrogen Bond, π-π Stacking
Histamine (B1213489) H4 Receptor (Model)-8.5Asp94, Tyr95, Tyr319Ionic Interaction, Hydrophobic
Dopamine (B1211576) D2 Receptor (Model)-8.1Asp114, Phe389, Ser193Salt Bridge, π-Hydrophobic

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability and dynamics of the predicted ligand-target complex over time. nih.govmdpi.com MD simulations provide an atomic-level view of the conformational changes in both the ligand and the protein, offering a more realistic representation of the binding event in a simulated physiological environment. nih.govmdpi.com

For a compound like this compound complexed with a target receptor, an MD simulation trajectory can reveal the stability of key hydrogen bonds and hydrophobic contacts identified in docking. nih.govnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 100-200 nanoseconds) indicates the stability of the complex; a stable RMSD profile suggests that the ligand remains securely in the binding pocket. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. mdpi.com These simulations are crucial for validating docking poses and refining the understanding of the energetic contributions of specific interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective analogs. nih.govnih.gov

For compounds structurally related to this compound, such as 2-(4-methylpiperazin-1-yl)quinoxaline derivatives targeting the human histamine H4 receptor, QSAR studies have identified several important descriptors. nih.gov These models highlight the role of specific physicochemical properties in determining binding affinity. The descriptors identified in such analyses often fall into several categories:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as the path/walk 4-Randic shape index (PW4), which relates to molecular branching and size. nih.gov

Electronic descriptors: Properties like topological charges (e.g., GGI9, JGI2) and atomic properties from 2D-autocorrelations (e.g., MATS7e, GATS7e) quantify aspects of the electronic distribution within the molecule, which is critical for electrostatic interactions with the target. nih.gov

Spatial descriptors: These relate to the three-dimensional arrangement of the atoms.

The resulting QSAR models provide equations that can be used to predict the activity of new derivatives before their synthesis, making the drug discovery process more efficient. mdpi.commdpi.com

Table 2: Key Molecular Descriptors in QSAR Models for Indole-Piperazine Analogs

Descriptor TypeDescriptor ExampleInfluence on Biological Activity
TopologicalPath/walk 4-Randic shape index (PW4)Correlates with molecular size and shape, affecting fit within the binding pocket. nih.gov
2D-AutocorrelationMATS7e, GATS7eReflects atomic properties like electronegativity at specific topological distances. nih.gov
Topological ChargeJGI2, JGI7Represents charge distribution, which is crucial for electrostatic interactions. nih.gov
Burden MatrixBELm1Encodes information about molecular topology and atomic properties. nih.gov

In Silico Prediction of Pharmacological Properties (e.g., ADME)

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools are widely used to predict these properties for compounds like this compound, helping to identify potential liabilities before significant resources are invested. nih.govnih.govresearchgate.net

These predictive models evaluate key physicochemical properties and their adherence to established guidelines for drug-likeness, such as Lipinski's Rule of Five. impactfactor.orgjapsonline.com Important predicted parameters include:

Molecular Weight (MW): Influences absorption and diffusion.

LogP: The logarithm of the octanol/water partition coefficient, which indicates lipophilicity and affects membrane permeability and solubility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding to biological targets.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability. nih.gov

Number of Rotatable Bonds (nRotb): Relates to conformational flexibility.

Computational platforms like SwissADME and ADMETlab 2.0 are frequently used for these predictions, providing a comprehensive profile of a compound's potential as a drug candidate. nih.govnih.govmdpi.com

Table 3: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueDrug-Likeness Guideline (Lipinski's Rule)
Molecular Weight (g/mol)229.32≤ 500
LogP (Consensus)2.45≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
Topological Polar Surface Area (TPSA) (Ų)31.93≤ 140
Number of Rotatable Bonds2≤ 10

Virtual Screening and Hit Identification for Novel Analogs

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Using this compound as a starting point, virtual screening can be employed to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.com

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, like this compound, as a template. nih.gov The database is searched for molecules with similar 2D (fingerprints) or 3D (shape and pharmacophore) features. A pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for activity, is constructed and used to filter the database. mdpi.com

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. mdpi.com Large compound libraries are docked into the active site of the target, and the molecules are ranked based on their predicted binding scores. This method is effective for discovering compounds with novel scaffolds that are structurally different from known ligands but can still fit the target's binding pocket. nih.govrsc.org

Hits identified from virtual screening are then subjected to further computational analysis and experimental validation to confirm their activity and advance them as potential leads for drug development.

Future Research Directions for 2 4 Methylpiperazin 1 Yl 1h Indole Compounds

Exploration of Novel and Greener Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 2-(4-methylpiperazin-1-yl)-1H-indole and its analogs will likely focus on greener alternatives to traditional methods, minimizing waste, energy consumption, and the use of hazardous reagents.

Promising areas for exploration include the adoption of microwave-assisted organic synthesis (MAOS) and continuous flow chemistry . Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side product formation in the synthesis of various indole-containing compounds. nih.gov Similarly, continuous flow technologies offer advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds like indoles and for the functionalization of piperazines. nih.govnih.govmdpi.comnih.gov

Furthermore, the development of novel catalytic systems for C-N bond formation is a critical area of research. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the synthesis of functionalized indoles and could be further optimized for the synthesis of 2-aminoindoles. nih.govnih.gov Research into enantioselective synthesis through catalytic indolization will also be crucial for producing specific stereoisomers, which may exhibit different pharmacological properties. nih.gov

Green Chemistry ApproachPotential Advantages for Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption.
Continuous Flow ChemistryEnhanced safety, improved scalability, precise reaction control.
Novel Catalytic SystemsHigher efficiency, greater selectivity, milder reaction conditions.

Design of Targeted Derivatives with Enhanced Receptor/Enzyme Selectivity

A significant future direction lies in the rational design of derivatives of this compound with high affinity and selectivity for specific biological targets. The inherent versatility of the indole-piperazine scaffold allows for systematic structural modifications to optimize interactions with various receptors and enzymes implicated in disease.

For instance, derivatives of indole-piperazine have been explored as ligands for dopamine (B1211576) receptors, particularly the D3 subtype, which is a target for neurological and psychiatric disorders. nih.gov By modifying substituents on both the indole (B1671886) and piperazine (B1678402) rings, it is possible to fine-tune the affinity and selectivity of these compounds. nih.gov Future research could focus on creating derivatives with unique selectivity profiles for other G-protein coupled receptors (GPCRs) or ion channels.

In the realm of enzyme inhibition, indole derivatives have shown promise as inhibitors of various kinases and other enzymes. The design of targeted covalent inhibitors or allosteric modulators based on the this compound scaffold could lead to drugs with improved potency and duration of action. Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of these next-generation targeted therapies. nih.gov

Investigation of Combination Therapy Approaches in Preclinical Models

The complexity of many diseases, particularly cancer, often necessitates combination therapy approaches to achieve optimal therapeutic outcomes. Future preclinical research should investigate the potential of this compound derivatives as part of combination regimens.

Given the known anticancer properties of some indole-piperazine compounds, it would be logical to explore their synergistic effects with established chemotherapeutic agents, targeted therapies, or immunotherapies. For example, if a derivative shows activity as a kinase inhibitor, combining it with a drug that targets a parallel signaling pathway could prevent the development of resistance.

Preclinical studies in relevant animal models will be essential to evaluate the efficacy and safety of these combination therapies. Such studies would involve assessing tumor growth inhibition, pharmacokinetic and pharmacodynamic interactions between the drugs, and potential toxicities.

Exploration of Underexplored Biological Activities and Mechanisms

While the this compound scaffold is associated with certain biological activities, there remains a vast, underexplored landscape of potential therapeutic applications. Future research should aim to uncover novel biological activities and elucidate the underlying mechanisms of action.

Recent studies on related indole-piperazine structures have revealed potential antidepressant, anti-inflammatory, and analgesic effects. nih.gov These findings suggest that derivatives of this compound could be investigated for their potential in treating a range of conditions beyond the traditionally explored areas. High-throughput screening of compound libraries against a diverse panel of biological targets could identify unexpected activities. mdpi.commdpi.com

Mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level. This could involve identifying novel protein targets, elucidating signaling pathways, and understanding how these compounds modulate cellular processes.

Application as Chemical Biology Tools and Probes for Target Validation

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical biology tools and probes. These tools are essential for basic research, target identification, and validation.

One promising application is the development of Positron Emission Tomography (PET) ligands . By incorporating a positron-emitting radionuclide, such as fluorine-18, into the structure of a selective this compound derivative, researchers can visualize and quantify the distribution of its target receptor or enzyme in living organisms. nih.govrsc.org This would be invaluable for understanding disease pathology and for the clinical development of drugs targeting the same molecule.

Similarly, the synthesis of fluorescent probes by attaching a fluorophore to the indole-piperazine scaffold can enable the study of target localization and dynamics in cells and tissues using fluorescence microscopy. nih.govrsc.org These probes can be used to investigate receptor trafficking, enzyme activity, and other cellular processes in real-time. The development of such probes would significantly contribute to our understanding of the biological roles of the targets of these compounds.

Chemical Biology ToolApplication
PET LigandsIn vivo imaging of target distribution and density.
Fluorescent ProbesVisualization of target localization and dynamics in cells.

Q & A

Q. What are effective synthetic routes for 2-(4-methylpiperazin-1-yl)-1H-indole, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromo- or iodo-indole derivatives can react with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K2_2CO3_3) to introduce the piperazine moiety . Purification is achieved using automated flash chromatography (e.g., EtOAc/hexanes) to isolate the product in high yields (~89%) . Purity optimization requires monitoring by TLC, followed by recrystallization from ethanol or acetonitrile. High-resolution mass spectrometry (HRMS) and 1H/13C^{1}\text{H}/^{13}\text{C} NMR are critical for confirming structural integrity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Key 1H^{1}\text{H} NMR signals include aromatic protons (δ 7.6–6.6 ppm), piperazine methyl (δ 2.29 ppm), and methylene/methine protons (δ 4.2–2.1 ppm). 13C^{13}\text{C} NMR confirms carbons in the indole ring (~136–103 ppm) and piperazine carbons (~57–45 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is performed. SHELX programs (e.g., SHELXL for refinement) are used to analyze hydrogen bonding (e.g., C–H⋯O interactions) and piperazine ring conformations (chair vs. boat) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as kinase or receptor inhibition?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3H^3\text{H}-labeled antagonists) quantify affinity for targets like serotonin (5-HT1A/1B/1D_{1A/1B/1D}) or histamine H4_4 receptors. Use HEK-293 cells expressing cloned receptors and measure IC50_{50} values .
  • Kinase Inhibition : Screen against kinase panels (e.g., pyruvate kinase) using fluorescence-based ADP-Glo™ assays. Dose-response curves (1 nM–10 μM) identify inhibitory potency .

Q. How should contradictions in spectral or crystallographic data be resolved during structural analysis?

  • Methodological Answer :
  • Spectral Discrepancies : Compare experimental NMR data with computed spectra (e.g., DFT calculations). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling networks .
  • Crystallographic Ambiguities : Re-refine datasets using SHELXL with alternate restraint strategies. Check for twinning or disorder using PLATON; if unresolved, consider polymorph screening .

Q. What computational approaches are recommended for studying structure-property relationships of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., 5-HT receptors). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Build regression models (e.g., CoMFA, Random Forest) using descriptors like logP, polar surface area, and H-bond donors. Train on datasets of analogs with known IC50_{50} values .

Q. How can polymorphism affect the crystallographic analysis of this compound, and how is it addressed?

  • Methodological Answer : Polymorphism may arise from solvent choice (e.g., DMF vs. ethanol) or cooling rates during crystallization. To identify polymorphs:
  • Perform PXRD on bulk samples to detect phase variations.
  • Use differential scanning calorimetry (DSC) to monitor thermal transitions.
  • If multiple forms exist, optimize crystallization conditions (e.g., slow evaporation) to isolate the most stable polymorph .

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the indole core (e.g., halogenation at C5/C6) or piperazine substituents (e.g., N-methyl vs. N-aryl). Assess changes in potency against MDR pathogens or cancer cell lines .
  • Pharmacophore Mapping : Identify critical moieties (e.g., piperazine’s basic nitrogen) using MOE or Discovery Studio. Validate with alanine scanning or truncation analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.